molecular formula C5H11NO B1357452 2-(Cyclopropylamino)ethanol CAS No. 35265-06-6

2-(Cyclopropylamino)ethanol

Cat. No.: B1357452
CAS No.: 35265-06-6
M. Wt: 101.15 g/mol
InChI Key: GOYFAIZCVVGXNK-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)ethanol is an organic compound with the molecular formula C₅H₁₁NO. It is a type of amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is notable for its cyclopropyl group, which is a three-membered ring structure, attached to the amino group. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ethylene oxide. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:

Cyclopropylamine+Ethylene oxide2-(Cyclopropylamino)ethanol\text{Cyclopropylamine} + \text{Ethylene oxide} \rightarrow 2\text{-(Cyclopropylamino)ethanol} Cyclopropylamine+Ethylene oxide→this compound

Another method involves the reduction of 2-(Cyclopropylamino)acetaldehyde using a suitable reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and controlled temperature and pressure conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylaminoacetone or cyclopropylaminoacetaldehyde.

    Reduction: Formation of cyclopropylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Cyclopropylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound, leading to distinct biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclopropylamino)ethanol can be compared with other similar compounds such as:

    2-(Cyclopropylamino)propanol: Similar structure but with a propanol backbone instead of ethanol.

    2-(Cyclopropylamino)butanol: Similar structure but with a butanol backbone.

    Cyclopropylamine: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its combination of the cyclopropyl group and the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYFAIZCVVGXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598073
Record name 2-(Cyclopropylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-06-6
Record name 2-(Cyclopropylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35265-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopropylamino)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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